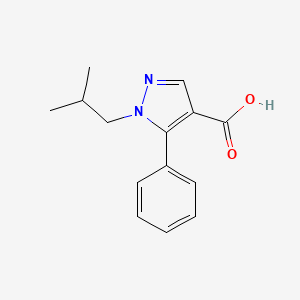
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its IUPAC name. For “4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride”, it suggests that the compound has a benzene ring with a sulfonyl chloride group at the 1 position and a 2,2-difluoroethoxy group at the 4 position .Scientific Research Applications
Synthesis and Building Blocks
- Convenient Synthesis Applications: 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride plays a role in the synthesis of complex chemical compounds. For example, it is used in the synthesis of penoxsulam, a key herbicide, by facilitating efficient synthesis processes through regioselective lithiation and electrophilic substitution (Huang et al., 2019).
Molecular Structure Studies
- Structural Analysis through X-ray and DFT Study: This compound is instrumental in studying molecular structures. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from a reaction involving a similar sulfonyl chloride compound, was extensively characterized using various techniques like FTIR, NMR, and X-ray diffraction. Such studies are crucial for understanding the molecular properties and potential applications of these compounds (Sarojini et al., 2012).
Catalysis and Reaction Media
- Catalysis and Enhanced Reactivity: Compounds like 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride are used in catalysis to enhance chemical reactions. For example, they are used in Friedel-Crafts sulfonylation reactions, where they exhibit enhanced reactivity and yield almost quantitative results in certain conditions (Nara et al., 2001).
Material Synthesis
- Synthesis of Complex Materials: This compound contributes to the synthesis of materials with specific properties. A notable application is in the formation of polyfluoroalkoxysulfonyl phthalocyanines, where it reacts with different polyfluoro alcohols, leading to materials with varied electronic properties (Kondratenko et al., 1999).
Drug Development and Bioactive Compounds
- Synthesis of Bioactive Compounds: It's used in the creation of bioactive compounds, such as amino acid derivatives, which have potential applications in drug development and other biologically active substances (Riabchenko et al., 2020).
Safety and Hazards
properties
IUPAC Name |
4-(2,2-difluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFSWUWXDFRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
![4,5-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1427595.png)



![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)

